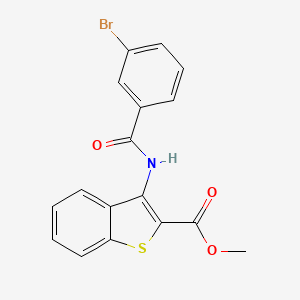

methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3-[(3-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWDBGDZYYNVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The benzothiophene scaffold forms the foundation of this compound. A widely cited method involves the cyclization of halobenzoyl precursors with mercaptoacetic acid under alkaline conditions.

Cyclization via Halobenzoyl and Mercaptoacetic Acid

In a representative procedure, 2'-chloroacetophenone reacts with mercaptoacetic acid in the presence of potassium hydroxide (12.5 g) and tetrabutylammonium bromide (TBAB, 0.5 g) as a phase transfer catalyst. The reaction occurs in a sealed pressure vessel heated to 118°C for 3 hours under 19 psi, yielding the potassium salt of 2-benzothiophenecarboxylic acid. Acidification with hydrochloric acid precipitates the free carboxylic acid (92% yield).

Key Conditions:

Esterification to Methyl Ester

The carboxylic acid intermediate undergoes esterification with methanol under acidic or basic conditions. For instance, treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, followed by reaction with methanol to yield methyl 2-benzothiophenecarboxylate. Alternatively, direct esterification using dimethyl sulfate in the presence of a base like K₂CO₃ may be employed.

Introduction of the 3-Bromobenzamido Group

The amidation of the benzothiophene core at position 3 requires precise functionalization. Two primary strategies emerge from the literature: direct coupling of 3-bromobenzoyl chloride with an amine intermediate and stepwise nitration-reduction-acylation .

Direct Amidation via Coupling Reagents

A method adapted from sulfonamide synthesis involves activating the carboxylic acid moiety of methyl 3-amino-1-benzothiophene-2-carboxylate (derived from nitration and reduction) with 3-bromobenzoyl chloride. In a protocol similar to, the amine intermediate reacts with 3-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation.

Example Procedure:

- Activation: 3-Bromobenzoyl chloride (1.2 equiv) is added dropwise to a solution of methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv) in DCM with TEA (2.0 equiv) at 0°C.

- Reaction: Stirred at room temperature for 12 hours.

- Workup: Washed with NaHCO₃ (aq) and brine, dried (MgSO₄), and purified via flash chromatography (hexane/EtOAc 3:1).

Key Conditions:

Nitration-Reduction-Acylation Sequence

An alternative route involves nitrating the benzothiophene core at position 3, reducing the nitro group to an amine, and acylating with 3-bromobenzoyl chloride.

Nitration

Nitration with fuming HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 3. The product, methyl 3-nitro-1-benzothiophene-2-carboxylate, is isolated via crystallization.

Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, yielding methyl 3-amino-1-benzothiophene-2-carboxylate.

Acylation

The amine reacts with 3-bromobenzoyl chloride in the presence of TEA, as described in Section 2.1.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

Methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzamido group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The benzothiophene core may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Comparación Con Compuestos Similares

Melting Points and Solubility

For example:

The brominated analog is expected to exhibit a higher melting point (~140–150°C) than fluorine- or methoxy-substituted derivatives. Its solubility in polar solvents (e.g., DMSO) is likely reduced compared to smaller substituents due to increased molecular weight and hydrophobicity.

Actividad Biológica

Methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate (CAS Number: 477490-11-2) is a synthetic compound belonging to the benzothiophene class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Benzothiophene Derivatives

Benzothiophenes are known for their structural versatility and have been reported to exhibit a wide range of biological activities, including:

The presence of various functional groups, such as bromobenzamido and carboxylate ester groups in this compound, enhances its potential for diverse interactions with biological targets.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially leading to anticancer or anti-inflammatory effects.

- Receptor Modulation : It may influence receptor activity, contributing to its pharmacological properties.

- Cell Signaling Pathways : The compound could modulate key signaling pathways that regulate cell proliferation and apoptosis .

Anticancer Activity

Research has indicated that benzothiophene derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of approximately 25 µM against cancer cells, suggesting potential efficacy in cancer treatment .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be competitive with established antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiophene derivatives have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in models of chronic inflammatory diseases .

Data Summary

A summary of the biological activities and their corresponding findings related to this compound is presented in the table below:

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 394.2 (calculated for C₁₇H₁₁BrNO₃S) .

- IR Spectroscopy : Amide C=O stretch at ~1680 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer :

Discrepancies often arise from assay variability or impurity profiles . To address this:

- Reproducibility Checks :

- Validate purity via HPLC (>95% by area, C18 column, acetonitrile/water gradient) .

- Use standardized cell lines (e.g., HEK293 for receptor binding) to minimize inter-lab variability .

- Mechanistic Clarification :

- Perform docking studies (AutoDock Vina) to confirm binding modes. For example, bromine’s position may sterically hinder interactions in certain conformations .

Basic Question: What are the key applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Kinase Inhibition : Demonstrates nanomolar inhibition of tyrosine kinases (e.g., EGFR-TK) due to the benzothiophene core’s planar structure .

- Antimicrobial Studies : The bromobenzamide moiety disrupts bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus) .

- Prodrug Development : Ester group allows for hydrolytic activation in vivo .

Advanced Question: How can environmental fate studies be designed for this compound?

Methodological Answer :

Follow the ISEAC35 experimental framework :

- Phase 1 (Abiotic) :

- Hydrolysis: Incubate at pH 3–9 (37°C) and monitor degradation via LC-MS.

- Photolysis: Expose to UV light (254 nm) in aqueous solution.

- Phase 2 (Biotic) :

- Soil Microcosm: Assess biodegradation using OECD 307 guidelines.

- Bioaccumulation: Measure logKow and BCF (bioconcentration factor) in D. magna .

Basic Question: What safety precautions are critical during synthesis?

Q. Methodological Answer :

- Handling Bromine Derivatives : Use PPE (gloves, goggles) and work in a fume hood due to potential lachrymatory effects .

- Waste Disposal : Quench excess SOCl₂ with ice-cold NaOH before disposal .

- Storage : Store at 2–8°C in amber vials to prevent ester hydrolysis .

Advanced Question: How does the compound’s reactivity vary under different catalytic conditions?

Q. Methodological Answer :

- Pd-Catalyzed Cross-Coupling : The bromine substituent enables Suzuki-Miyaura reactions with arylboronic acids (e.g., to generate biaryl derivatives). Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃, in DMF/H₂O (80°C, 12 h) .

- Photoredox Catalysis : Under blue LED light with Ir(ppy)₃, the benzothiophene core undergoes C–H functionalization at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.